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Compound of Interest

Compound Name: tribromoacetamide

Cat. No.: B152587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of

tribromoacetamide (TBAA), a halogenated organic compound of interest in various chemical

and pharmaceutical research domains. This document collates available data on its physical

characteristics, outlines methodologies for their determination, and presents a relevant reaction

pathway.

Quantitative Physical Properties
The known physical properties of 2,2,2-tribromoacetamide are summarized in the table below.

It is important to note that while some data is derived from experimental measurements, other

values are based on computational models.
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Property Value Source

Molecular Formula C₂H₂Br₃NO [1][2][3][4]

Molecular Weight 295.76 g/mol [1][2][3]

CAS Number 594-47-8 [1][2][3][4][5]

Appearance Pale Beige Solid [6]

Melting Point 116-121 °C [6]

121.5 °C [4]

Boiling Point Data not available

Solubility Data not available

Exact Mass 294.76660 Da [2]

XLogP3-AA 1.5 [2][6]

Topological Polar Surface Area 43.1 Å² [2][6]

Hydrogen Bond Donor Count 1 [2][6]

Hydrogen Bond Acceptor

Count
1 [2][6]

Spectral Data
Detailed experimental spectral data for 2,2,2-tribromoacetamide, including ¹H NMR, ¹³C NMR,

Infrared (IR), and Mass Spectrometry (MS), are not readily available in public spectral

databases. Researchers requiring this information for compound verification or further studies

would need to perform these analyses. General principles for spectral interpretation of related

compounds are discussed in the experimental protocols section.

Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of

organic compounds like tribromoacetamide.
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Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

Capillary melting point apparatus

Sealed capillary tubes

Mortar and pestle

Spatula

Procedure:

Sample Preparation: A small amount of dry tribromoacetamide is finely ground using a

mortar and pestle.

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of

2-3 mm by tapping the sealed end on a hard surface.

Measurement: The capillary tube is placed in the heating block of the melting point

apparatus.

Heating Rate: The sample is heated at a rate of 10-15 °C/minute for a preliminary

determination. Once an approximate melting range is known, a fresh sample is heated

rapidly to about 15-20 °C below the expected melting point, and then the heating rate is

slowed to 1-2 °C/minute.

Observation: The temperature at which the first drop of liquid appears is recorded as the

beginning of the melting range, and the temperature at which the entire sample becomes a

clear liquid is the end of the range. For a pure compound, this range is typically narrow (0.5-

2 °C).

Determination of Boiling Point
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As tribromoacetamide is a solid at room temperature, its boiling point would be determined

under reduced pressure to prevent decomposition at high temperatures.

Apparatus:

Short-path distillation apparatus or a Hickman still

Round-bottom flask

Thermometer

Heating mantle

Vacuum source and pressure gauge

Procedure:

Sample Placement: A small sample of tribromoacetamide is placed in the round-bottom

flask.

Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly

sealed. The thermometer bulb should be positioned just below the side arm leading to the

condenser.

Vacuum Application: The system is evacuated to the desired pressure, which is monitored by

the pressure gauge.

Heating: The sample is gently heated.

Observation: The temperature is recorded when the liquid begins to boil and a steady reflux

of condensate is observed on the thermometer bulb. This temperature, along with the

corresponding pressure, constitutes the boiling point data.

Determination of Solubility
The solubility of tribromoacetamide in various solvents can be determined quantitatively.

Apparatus:
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Scintillation vials with caps

Analytical balance

Vortex mixer or shaker

Centrifuge

Micropipettes

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

Procedure:

Sample Preparation: An excess amount of tribromoacetamide is added to a known volume

of the solvent of interest (e.g., water, ethanol, acetone, dichloromethane) in a scintillation

vial.

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The samples are centrifuged to separate the undissolved solid from the

saturated solution.

Analysis: A known volume of the clear supernatant is carefully removed, diluted with a

suitable solvent, and analyzed by a calibrated HPLC or GC method to determine the

concentration of tribromoacetamide. This concentration represents the solubility of the

compound in that solvent at that temperature.

Spectral Analysis
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A solution of tribromoacetamide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

would be prepared. The spectrum is expected to show a broad singlet for the two amide

protons (-NH₂). The chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: The spectrum would show two signals: one for the carbonyl carbon (C=O) and one

for the tribromomethyl carbon (-CBr₃). The chemical shift of the carbonyl carbon is expected

in the range of 160-170 ppm, while the tribromomethyl carbon would be significantly upfield.

3.4.2. Infrared (IR) Spectroscopy The IR spectrum of tribromoacetamide would be obtained

using a KBr pellet or as a mull. Key characteristic peaks would include:

N-H stretching vibrations (two bands) in the region of 3400-3200 cm⁻¹.

C=O stretching vibration (Amide I band) around 1680-1650 cm⁻¹.

N-H bending vibration (Amide II band) around 1650-1580 cm⁻¹.

C-N stretching vibration around 1400 cm⁻¹.

C-Br stretching vibrations in the fingerprint region (below 800 cm⁻¹).

3.4.3. Mass Spectrometry (MS) Mass spectrometry would be used to determine the molecular

weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak [M]⁺

would be observed, along with characteristic isotopic peaks due to the presence of three

bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of

bromine atoms and the cleavage of the C-C bond.

Illustrative Reaction Pathway: Hofmann
Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a

primary amine with one fewer carbon atom.[7][8][9] This reaction proceeds through an

isocyanate intermediate.[7][9][10] The mechanism involves the treatment of the amide with

bromine and a strong base, such as sodium hydroxide.[8]
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Reactants & Reagents Intermediates

Products

Tribromoacetamide
(CBr₃CONH₂)

N-Bromotribromoacetamide
(CBr₃CONHBr)

N-BrominationBr₂ + NaOH Tribromomethyl isocyanate
(CBr₃NCO)

Rearrangement Tribromomethylcarbamic acid
(CBr₃NHCOOH)

Hydrolysis

Tribromomethylamine
(CBr₃NH₂)

Decarboxylation

Carbon Dioxide
(CO₂)

Click to download full resolution via product page

Caption: Hofmann rearrangement of tribromoacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of Tribromoacetamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152587#tribromoacetamide-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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